molecular formula C11H11Cl2NO2 B2639896 N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide CAS No. 2411183-45-2

N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide

Cat. No.: B2639896
CAS No.: 2411183-45-2
M. Wt: 260.11
InChI Key: ONAAYNSYQHNAGZ-ZMMDDIOLSA-N
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Description

N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide is a chemical compound characterized by the presence of a dichlorophenyl group, an oxirane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide typically involves the reaction of 2,5-dichlorophenyl ethylamine with an epoxide derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the oxirane ring and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-(2,4-Dichlorophenyl)ethyl]oxirane-2-carboxamide
  • N-[(1R)-1-(2,6-Dichlorophenyl)ethyl]oxirane-2-carboxamide
  • N-[(1R)-1-(3,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide

Uniqueness

N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide is unique due to its specific dichlorophenyl substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[(1R)-1-(2,5-dichlorophenyl)ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c1-6(14-11(15)10-5-16-10)8-4-7(12)2-3-9(8)13/h2-4,6,10H,5H2,1H3,(H,14,15)/t6-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAAYNSYQHNAGZ-ZMMDDIOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)NC(=O)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)Cl)NC(=O)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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